IGF-1R/SRC-IN-1 -

IGF-1R/SRC-IN-1

Catalog Number: EVT-5745097
CAS Number:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The development of IGF-1R/SRC-IN-1 stems from research focused on proteolysis targeting chimeras (PROTACs) and small molecule inhibitors. These compounds are classified under dual-targeting agents, specifically designed to inhibit tyrosine kinases involved in cancer progression. The strategic design allows for a more effective approach to combat cancer by simultaneously disrupting multiple signaling pathways associated with tumorigenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of IGF-1R/SRC-IN-1 involves several key steps, primarily utilizing a convergent synthetic route. This method allows for the efficient assembly of the compound by combining different chemical modules that target IGF-1R and Src.

  1. Initial Steps: The synthesis begins with the azidation of 2-chloropolyethoxy ethanols, which are then coupled with various aromatic compounds to introduce functional groups necessary for biological activity.
  2. Warhead Selection: Specific warhead ligands are employed, such as 2,4-bis-arylamino-1,3-pyrimidines for IGF-1R inhibition and aminopyrazolo[3,4-d]pyrimidines for Src inhibition.
  3. Linker Optimization: The linker region between these modules is optimized to enhance binding affinity and efficacy, resulting in compounds capable of inducing degradation of both target proteins at low micromolar concentrations .
Molecular Structure Analysis

Structure and Data

The molecular structure of IGF-1R/SRC-IN-1 consists of distinct modules that facilitate its dual inhibitory action. The compound features:

  • IGF-1R Module: A 2,4-bis-arylamino structure that binds specifically to the IGF-1 receptor.
  • Src Module: An aminopyrazolo[3,4-d]pyrimidine structure that inhibits Src kinase activity.
Chemical Reactions Analysis

Reactions and Technical Details

IGF-1R/SRC-IN-1 undergoes several chemical reactions during its synthesis:

  1. Azidation Reaction: Converts alcohols into azides, which are more reactive towards nucleophilic substitutions.
  2. Coupling Reactions: Involves the formation of carbon-nitrogen bonds between azides and aryl halides to create complex structures.
  3. Reduction Reactions: Utilizes reagents like triphenylphosphine to reduce azides to amines, facilitating further functionalization leading to the final compound.

These reactions are critical for constructing the molecular framework necessary for dual-target inhibition .

Mechanism of Action

Process and Data

The mechanism by which IGF-1R/SRC-IN-1 exerts its effects involves:

  1. Inhibition of IGF-1R: By binding to the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling pathways such as phosphatidylinositol 3-kinase/Akt and mitogen-activated protein kinase pathways.
  2. Inhibition of Src Kinase: The compound also inhibits Src activity, disrupting its role in mediating signals from multiple membrane receptors that contribute to tumor growth.

This dual inhibition leads to reduced proliferation and survival rates in cancer cells, particularly in non-small cell lung cancer models where both targets are co-expressed .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of IGF-1R/SRC-IN-1 include:

  • Molecular Weight: Approximately 500 g/mol (exact value depending on specific substituents).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Contains functional groups that allow for interactions with biological targets through hydrogen bonding and hydrophobic interactions.

These properties are essential for its effectiveness as a therapeutic agent .

Applications

Scientific Uses

IGF-1R/SRC-IN-1 has significant potential applications in cancer therapy:

  1. Anticancer Drug Development: As a novel candidate targeting both IGF-1R and Src, it offers a promising avenue for treating resistant cancers.
  2. Research Tool: It can be used in preclinical studies to understand the interplay between IGF signaling and Src kinase activity in tumor biology.
  3. Combination Therapy: Its efficacy may be enhanced when used alongside other chemotherapeutic agents or targeted therapies, providing a synergistic effect against tumor growth.
Molecular Characterization of IGF-1R and Src Signaling Networks

Structural Dynamics of IGF-1R Kinase Domain and Src Homology Regions

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane receptor tyrosine kinase (RTK) with a conserved heterotetrameric structure comprising two extracellular α-subunits (ligand-binding domains) and two transmembrane β-subunits containing the tyrosine kinase domain. The α-subunits (710 amino acids) feature leucine-rich L1 and L2 domains separated by a cysteine-rich region (Cys148–Cys302) critical for ligand specificity [2] [3] [7]. The intracellular β-subunit (627 amino acids) houses a tyrosine kinase (TK) domain (residues 963–1239) with an ATP-binding motif (GXGXXG, positions 976–981) and catalytic lysine (K1003) essential for phosphotransferase activity [2] [8].

Src homology (SH) regions in Src kinase include SH1 (kinase domain), SH2 (phosphotyrosine binding), and SH3 (proline-rich motif binding) domains. Structural analyses reveal that IGF-1R’s TK domain shares 84% homology with the insulin receptor but exhibits distinct substrate specificity, particularly at the activation loop tyrosines (Y1131, Y1135, Y1136) [8] [10]. Src interacts with IGF-1R via its SH2 domain, binding phosphorylated Y950 in the IGF-1R juxtamembrane NPXY motif, enabling reciprocal kinase activation [1] [6].

Table 1: Structural Domains of IGF-1R and Src

ProteinKey DomainsFunctional ResiduesRole in Signaling
IGF-1R α-subunitL1, CRR, L2Cys-rich region (148–302)IGF-1/2 binding
IGF-1R β-subunitJuxtamembrane, TK, C-tailY950, Y1131/Y1135/Y1136, K1003Autophosphorylation, substrate docking
SrcSH2, SH3, SH1 (kinase)Y416 (activation loop)Downstream signal amplification

Ligand-Binding Mechanisms: IGF-1/2 Interaction with IGF-1R α-Subunits

IGF-1 and IGF-2 bind the IGF-1R α-subunits with high affinity (Kd ~0.1–1 nM), while insulin binds at 100-fold lower affinity [3] [7]. The cysteine-rich domain (CRD) within α-subunits (48% homologous to insulin receptor) forms the primary ligand-binding pocket, with L1 and L2 domains stabilizing ligand engagement [2] [7]. Biophysical studies demonstrate that ligand binding induces conformational changes in the α-subunits, triggering reorientation of the dimeric receptor and trans-autophosphorylation of β-subunits [7] [8].

Antibody-blocking studies classify inhibitors into four categories: allosteric IGF-1 blockers, allosteric IGF-2 blockers, dual allosteric blockers, and competitive dual blockers. Epitope mapping reveals that most inhibitory antibodies bind overlapping surfaces on the CRR and L2 domains, sterically hindering ligand access or locking the receptor in an inactive conformation [7]. One class of dual blockers binds the FnIII-1 domain, disrupting long-range conformational changes required for kinase activation [7].

Autophosphorylation Cascades in IGF-1R β-Subunit and Src Activation Loops

Ligand binding induces trans-autophosphorylation of IGF-1R β-subunit tyrosines in a sequential cascade: initial phosphorylation at Y1131/Y1135/Y1136 in the activation loop enhances kinase activity >100-fold, facilitating phosphorylation of juxtamembrane residues (Y950) and C-terminal tyrosines (Y1250/Y1251) [1] [8]. Phosphorylated Y950 recruits IRS-1/Shc adaptors, initiating PI3K-AKT and RAS-MAPK signaling [1] [4].

Src kinase activation parallels this process: autophosphorylation at Y416 in its activation loop increases catalytic activity. Crucially, IGF-1R and Src engage in mutual phosphorylation. Src phosphorylates IGF-1R’s activation loop tyrosines (Y1131/Y1135/Y1136) in a ligand-independent manner, while IGF-1R phosphorylates Src’s regulatory Y416 [1] [6] [10]. In vitro kinase assays show Src phosphorylates recombinant IGF-1R β-subunit with 3.4-fold greater efficiency than it does the insulin receptor [10]. This crosstalk sustains oncogenic signaling in NSCLC cells, where Src reactivates IGF-1R downstream effectors (AKT, ERK) after IGF-1R inhibitor treatment [1] [6].

Table 2: Kinase Regulation via Autophosphorylation Sites

KinasePhosphorylation SitesFunctional ConsequenceUpstream Activators
IGF-1RY1131/Y1135/Y1136 (activation loop)Kinase activation (>100-fold)Ligand binding, Src kinase
IGF-1RY950 (juxtamembrane)IRS-1/Shc dockingAutophosphorylation
SrcY416 (activation loop)Catalytic activationIGF-1R, EGFR, integrins
SrcY527 (C-terminal)Inhibition (SH2 binding)Csk kinase

Hybrid Receptor Formation: IGF-1R/InsR Heterodimerization and Functional Crosstalk

IGF-1R forms functional hybrids with insulin receptor (InsR) isoforms via disulfide bonding between α-subunits. These hybrid receptors (IGF-1R/InsR) bind IGF-1 with high affinity but insulin with low affinity, altering downstream signal specificity [2] [4] [5]. Hybridization enables crosstalk between metabolic (InsR-driven) and mitogenic (IGF-1R-driven) pathways. For example, in cancer cells, IGF-1R/InsR hybrids activate pro-survival PI3K signaling more potently than IGF-1R homodimers [4] [5].

Structural studies show that hybrid receptors adopt conformations distinct from homodimers. The IGF-1R α-subunit dominates ligand binding, while the InsR β-subunit influences kinase substrate selection. This explains why hybrids phosphorylate IRS-2 more efficiently than IRS-1, unlike IGF-1R homodimers [4] [10]. Hybrid receptors also exhibit altered sensitivity to therapeutics: monoclonal antibodies targeting IGF-1R α-subunits may not disrupt IGF-1 binding to hybrids, contributing to clinical resistance [5] [7].

Table 3: Properties of IGF-1R/InsR Hybrid Receptors

PropertyIGF-1R HomodimerIGF-1R/InsR HybridFunctional Implication
Ligand preferenceIGF-1 > IGF-2 >> insulinIGF-1 > IGF-2 > insulinAltered growth factor sensitivity
IRS phosphorylationIRS-1 > IRS-2IRS-2 > IRS-1Differential metabolic signaling
Downstream pathwayMAPK > PI3KPI3K > MAPKEnhanced pro-survival signaling
Therapeutic inhibitionSensitive to α-subunit antibodiesResistant to α-subunit antibodiesClinical resistance mechanism

Properties

Product Name

IGF-1R/SRC-IN-1

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-12-6-8-13(9-7-12)10-20-18(22)17(21)15-11-19-16-5-3-2-4-14(15)16/h2-9,11,19H,10H2,1H3,(H,20,22)

InChI Key

VDADLUIOHVLGRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.